molecular formula C12H12N6O3 B2468975 N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide CAS No. 1172435-08-3

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide

Cat. No.: B2468975
CAS No.: 1172435-08-3
M. Wt: 288.267
InChI Key: XBSHVZQYRVXIKS-UHFFFAOYSA-N
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Description

N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide is a useful research compound. Its molecular formula is C12H12N6O3 and its molecular weight is 288.267. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. This compound is a derivative of pyrazole and oxadiazole , which are known to have various biological activities . .

Mode of Action

Based on the known activities of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting their function.

Biochemical Pathways

Pyrazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Therefore, it is possible that this compound may affect multiple biochemical pathways related to these activities.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the broad range of biological activities associated with pyrazole derivatives , it is possible that this compound may have diverse effects at the molecular and cellular levels.

Properties

IUPAC Name

N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O3/c1-6-4-9(21-17-6)10(19)13-12-15-14-11(20-12)8-5-7(2)18(3)16-8/h4-5H,1-3H3,(H,13,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSHVZQYRVXIKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=CC(=NO3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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